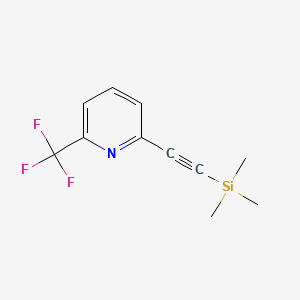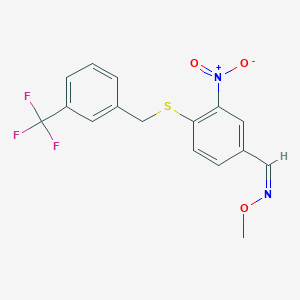
1-(4-Iodophenyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-(4-Iodophenyl)-1H-indazole can be achieved through several routes. One common method involves the cyclization of 2-iodobenzylamine with hydrazine, followed by the introduction of the phenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
1-(4-Iodophenyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield the corresponding indazole-3-carboxylic acid, while reduction with lithium aluminum hydride can produce the indazole-3-amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, allowing for the introduction of various functional groups onto the phenyl ring. These reactions typically require palladium catalysts and bases such as cesium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a Suzuki-Miyaura coupling with phenylboronic acid would yield 1-(4-phenylphenyl)-1H-indazole.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as a therapeutic agent. Derivatives of this compound have shown promise in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in electronics and materials science.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-1H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
The molecular pathways involved in these effects are complex and can vary depending on the specific derivative and target. common pathways include the MAPK/ERK and PI3K/Akt signaling pathways, which play crucial roles in cell growth and survival.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)-1H-indazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-1H-indazole: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)-1H-indazole: Contains a chlorine atom on the phenyl ring. It is less reactive in substitution reactions compared to the iodine derivative but may have different pharmacological properties.
1-(4-Fluorophenyl)-1H-indazole: The fluorine atom imparts unique electronic properties, making this compound useful in medicinal chemistry for the design of drugs with specific pharmacokinetic profiles.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C13H9IN2 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
1-(4-iodophenyl)indazole |
InChI |
InChI=1S/C13H9IN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
Clé InChI |
UIKIVHREGPUDOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


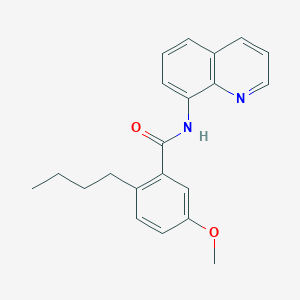
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
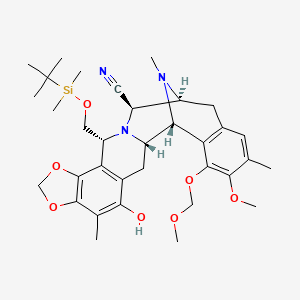
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)



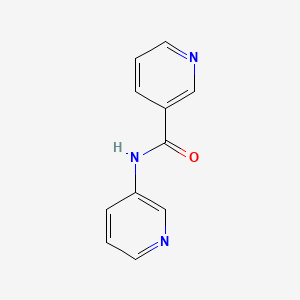
![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
